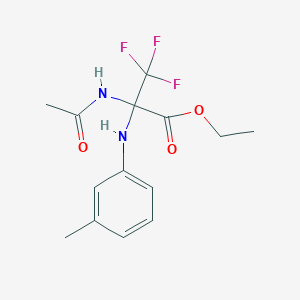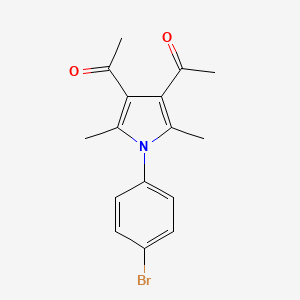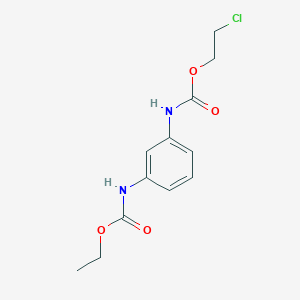![molecular formula C21H19ClO4 B11486142 8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B11486142.png)
8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a tetrahydrodibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin intermediate, which is then coupled with the tetrahydrodibenzo[b,d]furan moiety through a series of reactions, including halogenation, etherification, and cyclization. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 6-chloro-4H-1,3-benzodioxin-8-yl acetic acid
- 4H-benzo[d][1,3]dioxin-4-one derivatives
Comparison: Compared to similar compounds, 8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to its combined benzodioxin and tetrahydrodibenzo[b,d]furan structure. This dual-ring system provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H19ClO4 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C21H19ClO4/c22-15-7-13-10-23-12-25-21(13)14(8-15)11-24-16-5-6-20-18(9-16)17-3-1-2-4-19(17)26-20/h5-9H,1-4,10-12H2 |
InChI Key |
JANIIDLYZCYVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC4=CC(=CC5=C4OCOC5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B11486059.png)
![2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11486063.png)
![1'-ethyl-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11486065.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-phenoxyethyl)prolinamide](/img/structure/B11486084.png)
![Cyclopentyl[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11486099.png)
![1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B11486110.png)

![2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11486119.png)


![N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11486135.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11486146.png)
![8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486152.png)
![N-(2-fluorophenyl)-2-{[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11486161.png)
